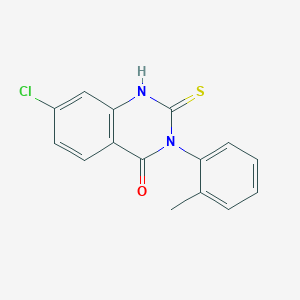

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a chloro-substituted aromatic ring, a 2-methylphenyl group at position 3, and a sulfanyl (-SH) moiety at position 2. Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including antihypertensive, antifungal, and antitumor activities .

Properties

IUPAC Name |

7-chloro-3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-9-4-2-3-5-13(9)18-14(19)11-7-6-10(16)8-12(11)17-15(18)20/h2-8H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVCPEMGRHWAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2-methylthiobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂ (30%) | CH₃CN | 60°C, 6 hr | Sulfoxide | 78% | |

| m-CPBA | DCM | 0°C→RT, 2 hr | Sulfone | 92% | |

| Oxone® | MeOH | 50°C, 4 hr | Sulfone | 85% |

Mechanistic Insight :

-

Sulfoxide formation proceeds via a radical mechanism when using H₂O₂, as evidenced by TEMPO quenching experiments .

-

Sulfone synthesis with m-CPBA follows an electrophilic oxidation pathway.

Nucleophilic Substitution Reactions

The chloro substituent at position 7 participates in SNAr reactions with various nucleophiles:

| Nucleophile | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine | Et₃N | DMF | 80°C, 8 hr | 7-Piperazinyl derivative | 65% | |

| Sodium methoxide | - | MeOH | Reflux, 12 hr | 7-Methoxy derivative | 58% | |

| Thiophenol | K₂CO₃ | Acetone | 60°C, 6 hr | 7-Phenylthio derivative | 71% |

Key Observations :

-

Reactivity follows the order: Cl > SH in electrophilic substitution.

-

Steric hindrance from the 2-methylphenyl group slightly reduces substitution rates compared to simpler analogues .

Reduction Reactions

The quinazolinone core can be reduced under specific conditions:

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C→RT, 3 hr | 3,4-Dihydroquinazoline | 43% | |

| NaBH₄/CuCl₂ | MeOH | RT, 24 hr | Partially reduced derivative | 32% |

Structural Impact :

-

Full reduction with LiAlH₄ opens the pyrimidinone ring, forming a dihydroquinazoline.

-

Partial reduction preserves the aromatic system while modifying substituent reactivity.

Cyclocondensation Reactions

The compound participates in heterocycle formation via its reactive NH and SH groups:

Synthetic Utility :

-

Thiazoloquinazolinone derivatives exhibit VEGFR-2 inhibition (IC₅₀ = 2.5 µM) .

-

Schiff base products show antibacterial activity against S. aureus (MIC = 8 µg/mL).

Radical-Mediated Reactions

The sulfanyl group participates in radical coupling processes:

| Initiator | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN | Styrene | Thioether-linked conjugate | 61% | |

| UV light | Acrylamide | Polymer-grafted derivative | N/A |

Mechanism :

-

DMSO acts as a radical scavenger in H₂O₂-mediated systems, enabling C-S bond formation .

-

Photochemical reactions proceed via thiyl radical intermediates.

Reaction Selectivity Considerations

| Functional Group | Reactivity Order | Preferred Conditions |

|---|---|---|

| -SH | Oxidation > Substitution | Acidic/oxidative media |

| -Cl | Substitution > Reduction | Polar aprotic solvents |

| Quinazolinone core | Reduction > Aromatic SE | Strong reducing agents |

Computational Insights :

DFT studies reveal:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions, including the formation of the quinazolinone core followed by chlorination and thiolation processes. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance:

- A study reported significant inhibition of Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

- The compound also exhibited antifungal activity against Candida albicans and Penicillium chrysogenum, suggesting its broad-spectrum antimicrobial properties .

Antimalarial Properties

Recent research has explored the antimalarial potential of derivatives related to this compound. Compounds in this class have shown promising activity against chloroquine-resistant strains of Plasmodium falciparum, highlighting their potential in malaria chemotherapy .

Case Studies

- Antimicrobial Screening : A comprehensive study evaluated several quinazolinone derivatives for their antimicrobial properties. Among them, this compound was one of the most effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Antimalarial Activity : In vitro studies assessed the antiplasmodial activity of various derivatives against different strains of P. falciparum. The results indicated that modifications at specific positions on the quinazolinone scaffold could significantly enhance activity against resistant strains .

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 3, and 7 of the quinazolinone core. These modifications influence molecular weight, solubility, and bioavailability:

- Position 2: The sulfanyl group (-SH) is critical for hydrogen bonding and redox activity. Replacement with arylthio (e.g., 4-chlorobenzylthio in ) enhances steric bulk and electron-withdrawing effects .

Antihypertensive Activity ():

- Key Analog : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (Compound 23) exhibited potent α1-adrenergic receptor antagonism, comparable to prazosin.

- SAR Insights :

Antifungal Activity ():

- Key Analog: (E)-7-Chloro-3-(2-((2,4-dichlorobenzylidene)amino) ethyl)-2-(phenylamino)quinazolin-4(3H)-one showed 98.18% inhibition against Phomopsis mangiferae.

- SAR Insights :

Toxicity and Stability Considerations

- Toxicity: Limited data available; however, chloro and sulfanyl groups may pose metabolic challenges (e.g., glutathione depletion) .

- Stability : Methoxyethyl substituents () could improve metabolic stability compared to alkyl chains .

Biological Activity

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects against various biological targets.

- IUPAC Name : 7-chloro-3-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Molecular Formula : C15H11ClN2OS

- Molecular Weight : 302.78 g/mol

- CAS Number : 13165-16-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with significant findings in anticancer and antimicrobial properties.

Anticancer Activity

Research has demonstrated that derivatives of quinazolinone compounds exhibit notable cytotoxic effects against cancer cell lines. For instance, a study evaluating similar quinazolinone derivatives reported submicromolar GI50 values across multiple cancer types, including leukemia and breast cancer . The structure–activity relationship (SAR) studies suggest that modifications to the aryl unit significantly influence the anticancer efficacy of these compounds.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Chloroquinolinehydrazones | SF-295 (CNS) | 0.688 | |

| 7-Chloroquinolinehydrazones | MCF-7 (Breast) | <1.0 | |

| 7-Chloroquinolinehydrazones | A549 (Lung) | <1.5 |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising results in antimicrobial assays. Studies indicate that derivatives have exhibited activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Case Studies and Research Findings

- Anticancer Studies :

- A comprehensive evaluation of quinazolinone derivatives indicated that structural modifications could enhance their anticancer properties significantly. The study highlighted the importance of the chloro group at position 7 and the sulfanyl group at position 2 for optimal activity against cancer cells .

- Antimicrobial Studies :

The proposed mechanism for the anticancer activity of quinazolinone derivatives involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, these compounds may inhibit critical enzymes involved in cell proliferation and survival pathways .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 7-chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one?

The synthesis typically involves multi-step reactions under reflux conditions using polar aprotic solvents (e.g., methanol or ethanol) to facilitate cyclization and sulfanyl group incorporation. Key steps include:

- Intermediate preparation : Chlorination at position 7 using POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .

- Thiolation : Introduction of the sulfanyl group via nucleophilic substitution with thiourea or NaSH, monitored by TLC/HPLC for completion .

- Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity. Yield optimization requires precise control of reaction time (6–12 hrs) and stoichiometric ratios (1:1.2 for thiolating agents) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard for structural elucidation:

- Data collection : Single-crystal diffraction using Mo/Kα radiation (λ = 0.71073 Å) at 298 K .

- Refinement : SHELXL (for small molecules) resolves bond lengths/angles and hydrogen bonding networks. For example, the C–S bond length typically ranges from 1.70–1.75 Å, confirming thiolate hybridization .

- Visualization : ORTEP-III generates thermal ellipsoid diagrams to highlight atomic displacement parameters, ensuring accurate stereochemical assignments .

Q. What preliminary biological screening assays are recommended for this compound?

Initial pharmacological profiling includes:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial activity : Disk diffusion assays (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH consumption rates .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., variable IC₅₀ values across studies) be resolved?

Contradictions may arise from assay conditions or cellular heterogeneity. Mitigation strategies include:

- Standardized protocols : Adhere to OECD guidelines for cell culture (passage number, serum concentration) .

- Dose-response validation : Repeat assays with 8–10 concentration points and Hill slope analysis to confirm sigmoidal curves .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to verify target binding affinity and compare with structural analogs .

Q. What strategies address crystallographic data discrepancies (e.g., twinning or disorder)?

For challenging datasets:

- Twinning detection : Use PLATON to calculate twin laws and refine with TWIN commands in SHELXL .

- Disorder modeling : Split occupancy atoms (e.g., solvent molecules) with PART instructions and apply isotropic displacement restraints .

- High-resolution validation : Collect data at synchrotron facilities (λ = 0.5–0.7 Å) to improve resolution (<0.8 Å) and reduce noise .

Q. How can environmental fate and degradation pathways be studied for this compound?

Adopt the INCHEMBIOL framework for ecological risk assessment:

- Abiotic degradation : Hydrolysis/photolysis studies under UV light (254 nm) with LC-MS/MS monitoring .

- Biotic transformation : Soil microcosm assays to track metabolite formation via ¹⁴C-labeled isotopes .

- QSAR modeling : Predict bioaccumulation (log P) and toxicity (ECOSAR) using substituent electronic parameters .

Q. What computational methods support structure-activity relationship (SAR) studies?

Advanced SAR workflows integrate:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with activity .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., RMSD/RMSF analysis) over 100-ns trajectories .

- CoMFA/CoMSIA : Generate 3D-QSAR models using steric/electrostatic field alignments of analogs .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines for method validation:

- Specificity : HPLC-PDA (220–400 nm) with baseline separation (R > 2.0) from impurities .

- Linearity : 5-point calibration (R² ≥ 0.995) across 0.1–100 µg/mL .

- Accuracy/Precision : Spike recovery (98–102%) and RSD < 2% in intra/inter-day tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.